molecular formula C15H19ClN2O B13748663 3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride CAS No. 1219-16-5

3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride

Cat. No.: B13748663
CAS No.: 1219-16-5
M. Wt: 278.78 g/mol
InChI Key: QLCZHLCZGFVWRO-UHFFFAOYSA-N
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Description

3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3 and a piperidinomethyl group at position 5, with a hydrochloride salt enhancing solubility . Its synthesis typically involves multi-step protocols, such as condensation reactions using hydroxylamine hydrochloride and potassium carbonate, as seen in analogous isoxazole derivatives (e.g., intermediates in and ) .

Properties

CAS No.

1219-16-5

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

3-phenyl-5-(piperidin-1-ium-1-ylmethyl)-1,2-oxazole;chloride

InChI

InChI=1S/C15H18N2O.ClH/c1-3-7-13(8-4-1)15-11-14(18-16-15)12-17-9-5-2-6-10-17;/h1,3-4,7-8,11H,2,5-6,9-10,12H2;1H

InChI Key

QLCZHLCZGFVWRO-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CC2=CC(=NO2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method includes the reaction of phenylacetonitrile with hydroxylamine hydrochloride to form the nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with an appropriate alkene to form the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts, such as copper or ruthenium, can also enhance the efficiency of the cycloaddition reaction .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(piperidinomethyl)isoxazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key structural analogs differ in substituents at position 5 of the isoxazole ring, influencing molecular weight, solubility, and reactivity.

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Functional Groups
3-Phenyl-5-(piperidinomethyl)isoxazole HCl Piperidinomethyl C₁₇H₂₂N₂O·HCl ~322.8 Isoxazole, Piperidine, HCl salt
3-Phenyl-5-(1-morpholinoethyl)isoxazole HCl 1-Morpholinoethyl C₁₅H₁₉ClN₂O₂ 324.8 Morpholine, HCl salt
3-Phenyl-5-(3-piperidinopropyl)isoxazole HCl 3-Piperidinopropyl C₁₇H₂₂N₂O·HCl ~322.8 Piperidine, Extended alkyl chain
3-Phenyl-5-furan isoxazole derivatives Furan C₁₄H₁₁NO₂ ~225.2 Furan, Isoxazole

Key Observations :

  • Piperidine vs.
  • Chain Length: 3-Piperidinopropyl () introduces a longer alkyl chain, increasing lipophilicity and possibly altering blood-brain barrier penetration compared to piperidinomethyl .
  • Aromatic vs.

Toxicity Data :

  • A morpholinoethyl analog () showed an LD₅₀ of 800 mg/kg (subcutaneous, mice), suggesting moderate toxicity. Data for the piperidinomethyl variant is lacking but structural similarity implies caution in dosing.

Spectral and Analytical Data

IR and NMR trends highlight substituent effects:

Compound Type IR Bands (cm⁻¹) ¹H NMR Features Reference
Piperidinomethyl isoxazole HCl C=N (~1622–1633), NH/OH (~3341–3356) Piperidine protons (δ 1.5–3.0), aromatic (δ 7.0–7.5)
Styryl isoxazole carboxylic acids C=O (~1710), C-O-C (~1293–1201) Vinyl protons (δ 6.5–6.9, trans J ~16 Hz)

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